1-(2-Amino-3-ethylphenyl)-3-bromopropan-1-one
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Overview
Description
1-(2-Amino-3-ethylphenyl)-3-bromopropan-1-one is an organic compound with the molecular formula C11H14BrNO It is a brominated derivative of a phenylpropanone, featuring an amino group and an ethyl substituent on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Amino-3-ethylphenyl)-3-bromopropan-1-one typically involves a multi-step process:
Nitration: The starting material, 2-ethylphenol, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
1-(2-Amino-3-ethylphenyl)-3-bromopropan-1-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The bromine atom can be replaced by a hydrogen atom through reduction.
Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl, alkyl, or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide or Grignard reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group yields a nitro compound, while substitution of the bromine atom can produce a variety of derivatives.
Scientific Research Applications
1-(2-Amino-3-ethylphenyl)-3-bromopropan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Amino-3-ethylphenyl)-3-bromopropan-1-one involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-(2-Amino-3-methylphenyl)-3-bromopropan-1-one: Similar structure but with a methyl group instead of an ethyl group.
1-(2-Amino-3-ethylphenyl)-2-bromopropan-1-one: Bromine atom is located on the second carbon of the propanone side chain.
1-(2-Amino-3-ethylphenyl)-3-chloropropan-1-one: Chlorine atom instead of bromine.
Uniqueness
1-(2-Amino-3-ethylphenyl)-3-bromopropan-1-one is unique due to the specific positioning of the amino, ethyl, and bromine groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and industrial applications.
Properties
Molecular Formula |
C11H14BrNO |
---|---|
Molecular Weight |
256.14 g/mol |
IUPAC Name |
1-(2-amino-3-ethylphenyl)-3-bromopropan-1-one |
InChI |
InChI=1S/C11H14BrNO/c1-2-8-4-3-5-9(11(8)13)10(14)6-7-12/h3-5H,2,6-7,13H2,1H3 |
InChI Key |
QTPZWNJIVBKKDM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=CC=C1)C(=O)CCBr)N |
Origin of Product |
United States |
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